molecular formula C18H25NO4 B1609550 (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid CAS No. 1217805-48-5

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid

Cat. No.: B1609550
CAS No.: 1217805-48-5
M. Wt: 319.4 g/mol
InChI Key: URLLHYVBNNPLET-SFHVURJKSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS: 1217805-48-5) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a phenethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₅NO₄ (molecular weight: 319.40 g/mol). This compound is primarily utilized as a laboratory chemical and intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics or chiral scaffolds. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLLHYVBNNPLET-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428017
Record name (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217805-48-5
Record name (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amine Group

The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality during synthesis. Key steps include:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) or triethylamine as base[^4].
  • Conditions : Reactions typically proceed in THF or acetonitrile at 0–25°C for 12–24 hours[^4].
  • Yield : 82–99% for Boc-protected intermediates[^4].

Cyclization to Form Pyrrolidine Core

Cyclization is achieved via intramolecular reactions using strong bases to deprotonate α-hydrogens:

  • Base : Lithium bis(trimethylsilyl)amide (LHMDS) or n-butyllithium at -78°C[^4].
  • Electrophiles : Formic mixed anhydrides (e.g., acetic formic anhydride) or alkyl formates[^4].
  • Acid Quenching : Trifluoroacetic acid (TFA) or acetic acid removes protecting groups post-cyclization[^4].
Step Reagents/Conditions Yield (%) Reference
Cyclization LHMDS, formic anhydride, -78°C 82.9 [^4]
Deprotection TFA in CH₂Cl₂, 25°C 95.7 [^4]

Catalytic Hydrogenation for Stereochemical Control

Hydrogenation ensures cis-configuration in the pyrrolidine ring:

  • Catalyst : 10% Pd/C or Raney Ni under H₂ atmosphere[^4].
  • Stereoselectivity : >97% enantiomeric excess (ee) for (2S,4S) or (2R,4R) products[^4].
  • Key Finding : Unlike prior methods, this approach avoids racemization at the 4-position[^4].

Hydrolysis of Ester to Carboxylic Acid

Final hydrolysis yields the target carboxylic acid:

  • Conditions : LiOH or NaOH in THF/water at 25°C[^4].
  • Yield : Near-quantitative conversion (98–100%)[^4].

Critical Research Findings

Data Summary of Key Steps

Parameter Boc Protection Cyclization Hydrogenation Hydrolysis
Temperature Range (°C) 0–25 -78 to 5 25 25
Typical Yield (%) 82–99 75–96 95–100 98–100
Key Reagent Boc₂O LHMDS Pd/C LiOH

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of substituted amines.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The primary function of ®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is to serve as a protecting group for amines. The Boc group stabilizes the amine by reducing its nucleophilicity, thereby preventing unwanted side reactions during synthesis. The mechanism involves the formation of a carbamate linkage between the Boc group and the amine, which can be cleaved under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Structural Features and Stereochemistry

The table below compares the target compound with key analogs:

Compound Name Substituent(s) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid 2-phenethyl R-configuration C₁₈H₂₅NO₄ 319.40 Lab chemical, intermediate synthesis
(2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid (CAS: 83624-01-5) 4-methoxypropyl 2S,4R C₁₁H₁₉NO₅ 245.27 Intermediate in antibiotic synthesis
(2S,5R)-1-Boc-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4) 5-phenyl 2S,5R C₁₆H₂₁NO₄ 291.34 Chiral building block
(2R)-1-Boc-2-methylpyrrolidine-2-carboxylic acid (CAS: 166170-15-6) 2-methyl 2R C₁₁H₁₉NO₄ 229.27 Peptide modification
(R)-1-Boc-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid (CAS: 287401-41-6) 2-hydroxymethyl R-configuration C₁₁H₁₉NO₅ 245.27 Prodrug design

Key Observations:

  • Substituent Diversity : The phenethyl group in the target compound provides steric bulk and lipophilicity, distinguishing it from smaller substituents like methyl or hydroxymethyl.
  • Stereochemical Variation : Analogs such as (2S,4R)- and (2S,5R)-configured derivatives highlight the role of stereochemistry in biological activity and synthetic utility.
  • Molecular Weight : Larger substituents (e.g., phenethyl) increase molecular weight, impacting solubility and pharmacokinetic properties in drug design.

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid, also known as BOC-(R)-alpha-phenethyl-L-proline, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H25NO4
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 1217805-48-5
  • InChI Key : ZBMSBHKZKXUQFZ-UHFFFAOYSA-N

The compound acts primarily as a proline derivative, influencing various biological pathways. Its mechanism involves modulation of neurotransmitter systems and potential effects on metabolic enzymes, making it a candidate for therapeutic applications.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to interact with receptors involved in neurotransmission, potentially aiding in conditions such as depression and anxiety.

2. Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases.

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammatory markers in vitro and in vivo. This attribute may have implications for treating inflammatory diseases.

Case Studies

StudyObjectiveFindings
Study 1Investigate neuroprotective effectsThe compound reduced neuronal cell death in models of oxidative stress.
Study 2Assess antioxidant capacityDemonstrated significant reduction in reactive oxygen species (ROS) levels.
Study 3Evaluate anti-inflammatory effectsShowed decreased levels of pro-inflammatory cytokines in treated cells.

Pharmacological Profiles

Several studies have characterized the pharmacological profiles of this compound:

  • In vitro studies suggest a dose-dependent response in neuroprotection.
  • Animal models indicate potential efficacy in reducing symptoms of depression.

Toxicity and Safety

Preliminary toxicity studies have shown that the compound has a favorable safety profile at therapeutic doses, though further research is necessary to fully understand its long-term effects.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use safety goggles, gloves, and a lab coat. Respiratory protection (e.g., N95 mask) is advised if dust formation is likely .
  • Environmental Controls: Work in a fume hood to minimize inhalation exposure. Avoid contact with skin/eyes due to H315 (skin irritation) and H319 (serious eye irritation) classifications .
  • Spill Management: Collect spilled material using non-sparking tools and place in sealed containers. Prevent entry into drains .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers confirm the compound's purity prior to experimental use?

Answer:

  • Certificate of Analysis (COA): Request a COA from the supplier, which typically includes HPLC or NMR data. For example, GLPBIO provides COAs with >98% purity for related pyrrolidine derivatives .
  • Analytical Techniques:
    • HPLC: Use a C18 column with UV detection (e.g., 254 nm) to assess chromatographic purity.
    • NMR Spectroscopy: Compare 1H^1H/13C^{13}C NMR spectra with literature data to verify structural integrity .

Q. What are the documented storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at 2–8°C in a tightly sealed container to prevent degradation .
  • Incompatibilities: Avoid strong oxidizing agents, bases, or acids, as reactivity data is limited but inferred from similar Boc-protected compounds .
  • Stability Testing: Monitor via periodic HPLC analysis if stored long-term, as hydrolytic cleavage of the tert-butoxycarbonyl (Boc) group may occur under acidic/humid conditions .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound's toxicity in biological assays?

Answer:

  • Data Validation: Cross-reference GHS classifications (e.g., H302 for oral toxicity) with in vitro assays (e.g., MTT or LDH assays) in relevant cell lines .
  • Dose-Response Analysis: Conduct acute toxicity studies in animal models (e.g., rodents) at incremental doses (e.g., 10–100 mg/kg) to establish LD50_{50} values, noting that no carcinogenicity is reported per OSHA guidelines .
  • Mitigation Strategies: Use lower concentrations (<1 mM) in cell culture and include vehicle controls (e.g., DMSO) to distinguish compound-specific effects from solvent toxicity .

Q. What methodological approaches are recommended for studying the compound's stereochemical stability under varying pH conditions?

Answer:

  • pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via chiral HPLC or polarimetry to detect racemization .
  • Structural Confirmation: For resolved stereoisomers, use X-ray crystallography (as in related pyrrolidine-carboxylic acid derivatives) or circular dichroism (CD) spectroscopy .
  • Kinetic Analysis: Calculate rate constants (kk) for Boc deprotection under acidic conditions (e.g., 1M HCl) using 1H^1H NMR to track tert-butyl group loss over time .

Q. How should researchers design experiments to optimize catalytic coupling reactions involving this compound?

Answer:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos in inert atmospheres, referencing protocols for analogous Boc-protected intermediates .
  • Reaction Monitoring: Use TLC or LC-MS to track coupling efficiency. For example, tert-butyl alcohol is a common solvent for Cs2_2CO3_3-mediated reactions at 40–100°C .
  • Work-Up Optimization: Extract the product using ethyl acetate/water phases, and purify via silica gel chromatography with gradient elution (e.g., hexane:EtOAc) .

Q. What strategies can resolve discrepancies in bioaccumulation potential or environmental impact data?

Answer:

  • Ecotoxicity Testing: Perform OECD 301D biodegradability assays, noting that no data is currently available for this compound. Compare with structurally similar Boc-protected amines, which typically show low mobility in soil .
  • Computational Modeling: Use EPI Suite or TEST software to predict log KowK_{ow} (octanol-water coefficient) and bioaccumulation factors (BCF) .
  • Risk Mitigation: Implement waste disposal via licensed facilities, as recommended in Section 13 of the SDS .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
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(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid

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